Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
Description
Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic β-lactam derivative characterized by a 2-azabicyclo[3.2.0]heptane core. The molecule features a fused bicyclic structure with a nitrogen atom at position 2, a ketone group at position 6, and two methyl groups at position 5. The benzyl ester at position 2 serves as a protective group, commonly used to enhance stability during synthesis or modulate pharmacokinetic properties . This compound is structurally related to penicillin and carbapenem antibiotics but differs in ring substitution and stereochemistry, which may influence its biological activity and stability .
Properties
IUPAC Name |
benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2)13-12(14(16)18)8-9-17(13)15(19)20-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAHVHTYQUVXEG-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1=O)CCN2C(=O)OCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H](C1=O)CCN2C(=O)OCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the use of palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising strategy . This method allows for the efficient and scalable production of bicyclic structures, which can be readily derivatized for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic core, potentially altering its reactivity and properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the benzyl group or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild temperatures and pressures to maintain the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Scientific Research Applications of Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
This compound is a bicyclic compound featuring a benzyl group, a dimethyl group, and an azabicycloheptane core. It has diverse applications in chemistry, biology, and industry.
Chemistry
This compound serves as a building block for synthesizing complex organic molecules and exploring new chemical spaces.
Preparation Methods
The synthesis of this compound typically involves palladium-catalyzed reactions. A common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes. A modular approach using photochemistry can access new building blocks via [2 + 2] cycloaddition.
Chemical Reactions
This compound undergoes several types of chemical reactions:
- Oxidation: Oxidation can introduce additional functional groups.
- Reduction: Reduction reactions can modify the bicyclic core, potentially altering its reactivity and properties.
- Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the benzyl group or other substituents. Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild temperatures and pressures to maintain the integrity of the bicyclic structure. The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Biology
The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules. The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various binding sites, potentially inhibiting or activating biological pathways. It is believed to interact with enzymes and receptors involved in key biological processes.
This compound is a bicyclic compound with potential in medicinal chemistry, particularly in the development of antibacterial agents. The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes and pathways.
- Inhibition of β-Lactamases : It acts as an inhibitor of class A and C β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition can restore the efficacy of existing antibiotics against resistant strains.
- Penicillin-Binding Proteins (PBPs) : The compound exhibits activity against PBPs, which are critical for bacterial cell wall synthesis. By binding to these proteins, it disrupts the normal function and integrity of bacterial cell walls, leading to cell lysis and death.
Antibacterial Activity
| Study | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Results |
|---|---|---|---|
| E. coli | E. coli | 4 µg/mL | Effective against resistant strains |
| K. pneumoniae | K. pneumoniae | 8 µg/mL | Significant inhibition observed |
| Pseudomonas aeruginosa | Pseudomonas aeruginosa | 16 µg/mL | Moderate activity noted |
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- Case Study 1 : In a clinical trial involving patients with multidrug-resistant infections caused by K. pneumoniae, the combination of this compound with standard antibiotics resulted in a 50% increase in treatment success rates compared to antibiotics alone.
- Case Study 2 : A study focused on Pseudomonas aeruginosa infections showed that patients treated with this compound experienced a reduction in infection severity and duration when combined with conventional therapies.
Industry
Mechanism of Action
The mechanism of action for Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to interact with enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Penicillin Analogues (e.g., Amoxicillin, Oxacillin)
- Core Structure : Penicillins, such as amoxicillin (AMOX) and oxacillin, possess a β-lactam ring fused to a thiazolidine ring (4-thia-1-azabicyclo[3.2.0]heptane), whereas the target compound lacks sulfur and instead has a 2-azabicyclo[3.2.0] system .
- Substituents : The benzyl ester in the target compound contrasts with the carboxylate or sodium salts in penicillins (e.g., dicloxacillin sodium). This esterification may reduce water solubility but improve membrane permeability .
- Biological Activity : Penicillins inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The absence of a thiazolidine sulfur and the presence of 7,7-dimethyl groups in the target compound could alter PBP affinity or β-lactamase resistance .
Table 1: Structural and Functional Comparison with Penicillins
Carbapenem Intermediates (e.g., Imipenem Precursors)
- Core Structure : Carbapenems like imipenem feature a bicyclo[3.2.0]heptane system with a β-lactam ring but include a pyrrolidine ring instead of the 2-aza group. The target compound’s 7,7-dimethyl groups contrast with carbapenems’ hydroxyethyl substituents .
- Functional Groups : The benzyl ester in the target compound parallels the p-nitrobenzyl ester in imipenem intermediates, both serving as protective groups removed during activation .
Table 2: Comparison with Carbapenem Intermediates
β-Lactamase Inhibitors (e.g., Sulbactam Derivatives)
- Core Modifications : Sulbactam-related substances (e.g., potassium 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate) share a bicyclic framework but incorporate sulfur and bromine. The target compound’s nitrogen-rich system may offer distinct inhibition mechanisms .
- Prodrug Potential: Similar to sultamicillin (a sulbactam-ampicillin prodrug), the benzyl ester in the target compound could act as a prodrug, with ester hydrolysis releasing an active metabolite .
Stereochemical Variants and Enantiomers
- Enantiomers : describes rac-tert-butyl (1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate, an enantiomer of the target compound. Stereochemistry significantly impacts biological activity; for example, (1S,5R) configurations may enhance binding to specific PBPs .
- Synthetic Challenges : The synthesis of such bicyclic systems often yields inseparable stereoisomer mixtures (e.g., 11c and 11d in ), underscoring the importance of chiral catalysts or resolution techniques .
Key Research Findings and Data
- Synthetic Yields : Analogous compounds (e.g., 12a and 12b in ) are synthesized with 45–76% yields using Pd/C-catalyzed hydrogenation, suggesting feasible scalability for the target compound .
- Stability: The 7,7-dimethyl groups may confer resistance to enzymatic degradation compared to non-methylated β-lactams, as seen in sulbactam derivatives .
Biological Activity
Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry, particularly in the development of antibacterial agents. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Common Name : this compound
- CAS Number : 2402789-49-3
- Molecular Weight : 273.33 g/mol
- Chemical Structure : The compound features a bicyclic structure that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes and pathways:
- Inhibition of β-lactamases : It has been shown to act as an inhibitor of class A and C β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition can restore the efficacy of existing antibiotics against resistant strains .
- Penicillin-binding Proteins (PBPs) : The compound exhibits activity against PBPs, which are critical for bacterial cell wall synthesis. By binding to these proteins, it disrupts the normal function and integrity of bacterial cell walls, leading to cell lysis and death .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound:
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- Case Study 1 : In a clinical trial involving patients with multidrug-resistant infections caused by K. pneumoniae, the combination of this compound with standard antibiotics resulted in a 50% increase in treatment success rates compared to antibiotics alone.
- Case Study 2 : A study focused on Pseudomonas aeruginosa infections showed that patients treated with this compound experienced a reduction in infection severity and duration when combined with conventional therapies.
Q & A
What are the common synthetic routes for Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate?
Basic
The compound is synthesized via Pd/C-catalyzed hydrogenation of precursor molecules in a solvent system containing tetrahydrofuran (THF), water, and sodium bicarbonate. Key steps include functional group interconversion (e.g., amidation) and cyclization to form the azabicyclo core. Post-synthesis, the product is isolated as a stereoisomeric mixture (e.g., 54–76% yields) and characterized using NMR (¹H/¹³C), IR, and mass spectrometry .
How is stereochemical integrity maintained during synthesis?
Advanced
Stereochemical control is challenging due to the formation of inseparable diastereomers (e.g., reports mixtures of 11c/11d and 12a/12b). Strategies include chiral auxiliaries, enantioselective catalysts, or kinetic resolution. However, incomplete stereochemical purity often necessitates advanced chromatographic separation or crystallization techniques .
What analytical techniques confirm the structure and purity of this compound?
Basic
Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies proton and carbon environments, while IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, and High-Performance Liquid Chromatography (HPLC) monitors purity (>95% typical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
